Myristyl Laurate

Description

Properties

IUPAC Name |

tetradecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-14-15-17-19-21-23-25-28-26(27)24-22-20-18-16-12-10-8-6-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMPODAQERUMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066792 | |

| Record name | Dodecanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Dodecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

22412-97-1 | |

| Record name | Tetradecyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22412-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022412971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58U0NZN2BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Myristyl Laurate (CAS No. 22412-97-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl Laurate, with the CAS number 22412-97-1, is the ester of myristyl alcohol and lauric acid. This wax ester is a widely utilized ingredient in the cosmetic and personal care industries, primarily functioning as an emollient, surfactant, and texture enhancer. Its biocompatibility and physicochemical properties make it a valuable component in a diverse range of formulations, from skin and hair care to color cosmetics. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, mechanisms of action, applications, and safety profile. Detailed experimental protocols for its synthesis and performance evaluation are also presented to support research and development activities.

Physicochemical Properties

This compound is a white to yellowish waxy solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 22412-97-1 | |

| Molecular Formula | C₂₆H₅₂O₂ | |

| Molecular Weight | 396.69 g/mol | |

| IUPAC Name | tetradecyl dodecanoate | |

| Synonyms | Myristyl dodecanoate, Tetradecyl laurate, Lauric acid myristyl ester | |

| Appearance | White to yellowish waxy solid | [1] |

| Boiling Point | 438.7 °C at 760 mmHg | |

| Melting Point | Not specified in search results | |

| Density | 0.86 g/cm³ | |

| Solubility | Insoluble in water | [2] |

| LogP (o/w) | 11.994 (estimated) |

Mechanism of Action

This compound's primary functions in cosmetic and pharmaceutical formulations are as an emollient and a surfactant.

Emolliency and Skin Barrier Function

As a wax ester, this compound acts as an emollient, forming a protective, occlusive layer on the skin's surface. This lipid barrier serves two main purposes:

-

Reduces Transepidermal Water Loss (TEWL): The occlusive film slows the evaporation of water from the stratum corneum, helping to maintain skin hydration.

-

Enhances Skin Smoothness and Softness: By filling the spaces between corneocytes, this compound contributes to a smoother and softer skin texture.

The mechanism involves the integration of this non-polar ester into the lipid matrix of the skin, reinforcing the natural barrier function.

References

Myristyl Laurate molecular weight and formula

Myristyl laurate, a notable ester of myristyl alcohol and lauric acid, serves various functions in scientific and industrial applications. This document provides a detailed examination of its chemical and physical properties, synthesis, and primary applications, tailored for professionals in research and drug development.

This compound, also known as tetradecyl dodecanoate, is recognized for its properties as a surfactant, dispersing agent, emulsion stabilizer, and lubricant.[1] Its utility extends to the cosmetics industry, where it is used in skin and hair care formulations.[2]

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its quantitative data.

| Property | Value |

| Molecular Formula | C26H52O2[1][3][4] |

| Molecular Weight | 396.69 g/mol |

| IUPAC Name | tetradecyl dodecanoate |

| CAS Number | 22412-97-1 |

| Appearance | Solid |

| Boiling Point | 438.7°C at 760 mmHg |

| Density | 0.86 g/cm³ |

| Flash Point | 225.6°C |

| Water Solubility | 0.35 ng/L at 25°C |

| Purity | >99% |

Synthesis Protocol: Esterification

The primary method for synthesizing this compound is through the esterification of myristyl alcohol with lauric acid. This reaction can be catalyzed in several ways, including acid-catalyzed esterification or through enzymatic catalysis using lipases, which allows for milder reaction conditions and can yield high-purity products.

General Experimental Workflow:

-

Reactant Preparation: Equimolar amounts of myristyl alcohol and lauric acid are measured and added to a suitable reaction vessel.

-

Catalyst Addition: An appropriate catalyst, such as an acid catalyst or a lipase, is introduced to the mixture.

-

Reaction Conditions: The mixture is heated and stirred. The specific temperature and reaction time will depend on the catalyst used. The reaction is typically carried out under conditions that facilitate the removal of water, a byproduct of the esterification, to drive the equilibrium towards the product.

-

Purification: Upon completion, the crude product is purified. This may involve steps such as washing to remove the catalyst and unreacted acid, followed by distillation or recrystallization to isolate the pure this compound.

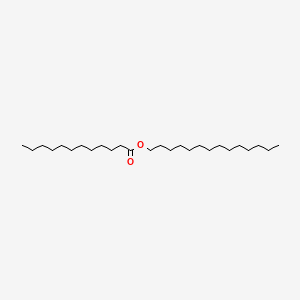

The following diagram illustrates the synthesis of this compound from its precursors.

Caption: Synthesis of this compound via Esterification.

References

An In-depth Technical Guide to the Physical State and Appearance of Myristyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Myristyl laurate, with the IUPAC name tetradecyl dodecanoate, is the ester of myristyl alcohol and lauric acid. It is a compound of interest in various scientific and industrial fields, including cosmetics and pharmaceuticals, where its physical properties are key to its function as an emollient, thickener, and stabilizer.[1][2] This guide provides a detailed overview of the physical and chemical characteristics of this compound.

Physical State and Appearance

At ambient temperature, this compound exists as a solid.[3][4][5] Its appearance is typically described as a white to yellowish waxy solid, often with a characteristic, bland odor. The solid form is a consequence of its molecular structure, which consists of a long hydrocarbon chain, leading to significant van der Waals forces between molecules.

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative data for this compound, providing a comparative overview of its physical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₅₂O₂ | |

| Molecular Weight | 396.69 g/mol | |

| Boiling Point | 407 °C (at 101,325 Pa) or 438.7 °C (at 760 mmHg) | |

| Density | 0.85 g/cm³ (at 20 °C) or 0.86 g/cm³ | |

| Flash Point | 225.6 °C | |

| Water Solubility | 0.35 ng/L (at 25 °C) | |

| Refractive Index | 1.451 | |

| Purity (commercially available) | >99% |

Experimental Protocols

The data presented in this guide are based on standard analytical methods for chemical characterization. While specific experimental protocols for the cited data are not detailed in the source materials, they are typically determined using internationally recognized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

For instance, the determination of boiling point, density, and water solubility often follows standardized OECD guidelines. The purity of this compound is commonly assessed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods are standard practice in the chemical industry to ensure product quality and consistency.

Logical Relationship of Physical Properties

The logical relationship between the molecular structure of this compound and its physical properties can be visualized as follows. The long saturated hydrocarbon chains result in a nonpolar molecule with a relatively high molecular weight. This leads to its solid state at room temperature, low water solubility, and high boiling point.

References

An In-depth Technical Guide to the Solubility of Myristyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of myristyl laurate, a wax ester commonly used in cosmetics, pharmaceuticals, and other industries. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide focuses on the fundamental principles governing its solubility, qualitative solubility information, and detailed experimental protocols for determining its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound (tetradecyl dodecanoate) is the ester of myristyl alcohol and lauric acid, with the chemical formula C26H52O2. It is a white, waxy solid at room temperature.[1] Its large, nonpolar hydrocarbon chains dominate its molecular structure, making it practically insoluble in water but generally soluble in nonpolar organic solvents.[1][2] The principle of "like dissolves like" is central to understanding its solubility profile; as a nonpolar compound, it will exhibit greater solubility in solvents with similar low polarity.[3][4]

The solubility of this compound is a critical parameter in formulation development, affecting product stability, sensory characteristics, and bioavailability in pharmaceutical applications. Factors influencing its solubility include the choice of solvent, temperature, and the presence of other formulation components.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce, general solubility patterns for wax esters provide valuable guidance. Wax esters are typically soluble in a range of nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound and Related Wax Esters in Organic Solvents

| Solvent Class | General Solubility of Wax Esters | Expected Solubility of this compound |

| Hydrocarbons | Soluble | Soluble |

| (e.g., Hexane, Toluene) | ||

| Chlorinated Solvents | Soluble | Soluble |

| (e.g., Chloroform, Dichloromethane) | ||

| Ethers | Soluble | Soluble |

| (e.g., Diethyl Ether) | ||

| Ketones | Soluble | Soluble |

| (e.g., Acetone) | ||

| Esters | Soluble | Soluble |

| (e.g., Ethyl Acetate) | ||

| Alcohols | Sparingly to Freely Soluble (Varies with chain length and temperature) | Sparingly to Moderately Soluble |

| (e.g., Ethanol, Isopropanol) |

Note: This table is based on general chemical principles and qualitative data for wax esters. Experimental verification is necessary for specific applications.

The solubility of wax esters in alcohols, such as ethanol, is often temperature-dependent, with solubility increasing significantly at higher temperatures.

Experimental Protocols for Determining Solubility

The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable way to determine the solubility of a solid in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical Balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

-

Evaporating dish or beaker

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This may take several hours. It is advisable to measure the concentration at different time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a volumetric pipette. It is crucial to avoid transferring any solid particles.

-

Filter the collected sample through a syringe filter (with a solvent-compatible membrane, e.g., PTFE) into a pre-weighed evaporating dish. This step ensures the removal of any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a well-ventilated fume hood or use a rotary evaporator to gently evaporate the solvent.

-

Once the solvent has evaporated, transfer the dish to a drying oven set at a temperature below the melting point of this compound (approximately 30-34 °C) to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).

-

UV-Vis Spectrophotometric Method (for UV-absorbing solvents or with derivatization)

This method is suitable if this compound can be derivatized to form a chromophore or if the solvent itself does not absorb at the analytical wavelength. Since this compound does not have a strong chromophore, a derivatization step would likely be necessary. A more practical application of spectrophotometry would be in a multi-component system where this compound's concentration needs to be determined in the presence of other UV-active substances, after chromatographic separation.

For a direct, albeit less common, approach for a non-UV active compound in a non-UV active solvent, an indirect method involving a solvatochromic dye could be employed, though this is more complex. A more straightforward approach for quantification after creating a saturated solution would be to use a technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Refractive Index Detector - RID).

General Workflow for a Chromatographic-based Solubility Assay:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using an appropriate chromatographic method (e.g., GC-FID or HPLC-ELSD/RID) to generate a calibration curve.

-

Dilute the filtered saturated solution with a known factor to fall within the concentration range of the calibration curve.

-

Analyze the diluted saturated solution using the same chromatographic method.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the concentration in the original saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

Myristyl Laurate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Biochemical Applications and Methodologies

Abstract

Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a wax ester with significant potential as a biochemical reagent in various research and drug development applications. Its amphipathic nature, stemming from a long hydrocarbon chain and an ester functional group, imparts surfactant and emollient properties that are leveraged in cosmetic and pharmaceutical formulations. For the researcher, this compound offers intriguing possibilities as a tool to modulate cell membranes, as a substrate for enzymatic assays, and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailed experimental protocols for its use, and explores its potential mechanisms of action in biological systems.

Physicochemical Properties

This compound is a saturated wax ester characterized by its high lipophilicity. A summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its effective formulation and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | Tetradecyl dodecanoate | [1][2] |

| Synonyms | Myristyl dodecanoate, Lauric acid myristyl ester | [1][2] |

| CAS Number | 22412-97-1 | [1] |

| Molecular Formula | C₂₆H₅₂O₂ | |

| Molecular Weight | 396.69 g/mol | |

| Appearance | White to yellowish waxy solid | |

| Boiling Point | 438.7 °C at 760 mmHg | |

| Melting Point | Data not consistently available; characteristic of wax esters | |

| Density | 0.86 g/cm³ | |

| Water Solubility | Practically insoluble | |

| Storage Temperature | Room temperature |

Applications as a Biochemical Reagent

While primarily known for its use in cosmetics, this compound's properties make it a valuable tool for a range of biochemical applications.

Enzyme Substrate and Assay Development

This compound, as an ester of a long-chain fatty acid and a fatty alcohol, can serve as a potential substrate for lipases and esterases. The enzymatic hydrolysis of this compound releases myristyl alcohol and lauric acid, a process that can be monitored to determine enzyme activity.

A generalized workflow for a lipase/esterase activity assay using this compound as a substrate is depicted below.

Modulator of Cell Membranes and Permeability

The lipophilic nature of this compound allows it to interact with and potentially integrate into the lipid bilayers of cell membranes. This interaction can lead to a disruption of the ordered lipid structure, thereby altering membrane fluidity and permeability. This property is particularly relevant in its role as a penetration enhancer in drug delivery. While the specific mechanism for this compound is not extensively detailed in the literature, it is hypothesized to function similarly to other lipid-like enhancers.

The proposed mechanism involves the insertion of the long hydrocarbon chains of this compound into the stratum corneum, leading to a transient and reversible disorganization of the lipid lamellae. This creates more permeable pathways for the co-administered therapeutic agents to traverse the skin barrier.

Component of Drug Delivery Systems

This compound's physicochemical properties, particularly its lipophilicity and low aqueous solubility, make it a candidate for formulation into various drug delivery systems. It can be utilized in the formation of prodrugs to enhance the lipophilicity of parent drug molecules, potentially leading to altered pharmacokinetic profiles and sustained release.

For instance, laurate and myristate prodrugs of the antiretroviral drug dolutegravir have been synthesized to achieve ultra-long delivery. These prodrugs exhibited significantly lower aqueous solubility and higher lipophilicity compared to the parent drug, contributing to a slower release from an in-situ implant formulation.

| Prodrug | Melting Point (°C) | Fold Decrease in Solubility | Reference |

| Dolutegravir (DTG) | 191.1 | - | |

| DTG-Laurate | 163.7 | 18.2 - 115.9 | |

| DTG-Myristate | 140.7 | 124.5 - 1594.9 |

Potential Interaction with Cellular Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, its ability to interact with and modify cell membranes suggests potential indirect effects on signaling cascades that are initiated at the plasma membrane or involve membrane-associated proteins. It is important to note that the following are hypothesized interactions based on the known functions of related lipid molecules and would require experimental validation for this compound.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation can be initiated by various stimuli at the cell surface, leading to a cascade of phosphorylation events that ultimately result in the translocation of NF-κB dimers to the nucleus to regulate gene expression. Given that this compound can alter membrane fluidity, it could potentially influence the clustering and function of membrane receptors and associated signaling proteins involved in NF-κB activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are a series of signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Similar to the NF-κB pathway, MAPK signaling is often initiated by the activation of cell surface receptors. Alterations in the lipid membrane environment by molecules like this compound could potentially impact the dimerization and activation of receptor tyrosine kinases (RTKs) that are upstream of the MAPK cascades.

Experimental Protocols

Preparation of this compound for In Vitro Assays

Due to its high lipophilicity, this compound is practically insoluble in aqueous media. Therefore, proper solubilization is critical for its use in biochemical and cell-based assays.

Stock Solution Preparation:

-

Weigh the desired amount of this compound in a sterile, amber glass vial.

-

Add an appropriate volume of a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions for cell culture experiments.

-

Gently vortex or sonicate the mixture until the this compound is completely dissolved. Warming to 37°C may aid in dissolution.

-

Store the stock solution at -20°C, protected from light.

Working Solution Preparation for Cell Culture:

-

Thaw the stock solution at room temperature.

-

Serially dilute the stock solution in cell culture medium to the desired final concentrations. It is crucial to maintain the final concentration of the organic solvent (e.g., DMSO) at a non-toxic level, typically below 0.5% (v/v), although this can be cell-line dependent.

-

Vortex gently immediately after dilution to prevent precipitation.

In Vitro Cytotoxicity Assay

To determine the cytotoxic potential of this compound, a standard MTT or similar viability assay can be performed.

Materials:

-

Target cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Lipase Activity Assay

This protocol is adapted from standard lipase assays and can be used to assess the hydrolysis of this compound.

Materials:

-

This compound

-

Emulsifier (e.g., gum arabic or Triton X-100)

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

-

Lipase solution of known concentration (as a positive control)

-

Test lipase solution (unknown activity)

-

95% Ethanol

-

Phenolphthalein indicator

-

Standardized NaOH solution (e.g., 50 mM)

Procedure:

-

Substrate Preparation: Prepare an emulsion of this compound in the buffer solution with the aid of an emulsifier. Homogenize the mixture by sonication until a stable, milky emulsion is formed.

-

Enzymatic Reaction:

-

In a reaction vessel, combine a defined volume of the substrate emulsion and buffer. Equilibrate to the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding a known volume of the enzyme solution.

-

Incubate for a specific time (e.g., 30 minutes) with gentle agitation.

-

Stop the reaction by adding an excess of 95% ethanol.

-

-

Titration:

-

Add a few drops of phenolphthalein indicator to the reaction mixture.

-

Titrate the liberated lauric acid with the standardized NaOH solution until a persistent faint pink color is observed.

-

A blank titration should be performed where the enzyme is added after the ethanol to account for any free fatty acids in the substrate emulsion.

-

-

Calculation: The lipase activity is calculated based on the volume of NaOH consumed, which corresponds to the amount of lauric acid released per unit of time. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of fatty acid per minute under the specified conditions.

Safety and Handling

This compound is generally considered to have a low order of acute toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken.

-

Wear personal protective equipment (gloves, lab coat, and safety glasses) when handling.

-

Avoid inhalation of dust or vapors.

-

In case of contact with eyes or skin, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a versatile wax ester with a range of existing and potential applications in biochemical research and drug development. Its ability to act as an enzyme substrate, a modulator of membrane permeability, and a component of drug delivery systems makes it a valuable tool for scientists and researchers. While further studies are needed to fully elucidate its specific mechanisms of action and to explore its effects on cellular signaling pathways, the information and protocols provided in this guide offer a solid foundation for its application in the laboratory. The continued investigation of this compound is likely to uncover new and valuable uses for this interesting biochemical reagent.

References

- 1. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]

- 2. Studies on membrane fusion. I. Interactions of pure phospholipid membranes and the effect of myristic acid, lysolecithin, proteins and dimethylsulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Fundamental Applications of Myristyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Myristyl Laurate

This compound is the ester of myristyl alcohol and lauric acid, two naturally occurring fatty acids. This waxy solid has found extensive use in the cosmetic, personal care, and pharmaceutical industries due to its versatile properties. Functioning primarily as an emollient, skin-conditioning agent, and texture enhancer, this compound contributes to the sensory experience and efficacy of a wide range of products. Its lipophilic nature also makes it a candidate for investigation in advanced drug delivery systems. This technical guide provides an in-depth overview of the fundamental research into the applications of this compound, with a focus on quantitative data, experimental methodologies, and potential biological interactions.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are foundational to its functionality in various formulations. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Tetradecyl dodecanoate | [1][2] |

| Synonyms | Myristyl dodecanoate, Lauric acid myristyl ester | [2] |

| CAS Number | 22412-97-1 | [1] |

| Molecular Formula | C26H52O2 | [1] |

| Molecular Weight | 396.69 g/mol | |

| Appearance | White to yellowish waxy solid | MakingCosmetics |

| Boiling Point | 438.7°C at 760 mmHg | |

| Melting Point | Not specified in search results | |

| Density | 0.86 g/cm³ | |

| Flash Point | 225.6°C | |

| Water Solubility | 0.35 ng/L at 25°C | |

| LogP | 11.7 at 25°C |

Applications in Cosmetics and Personal Care

This compound is a multifunctional ingredient in cosmetic and personal care products, valued for its positive impact on skin feel and formulation stability. It is typically used at concentrations ranging from 0.5% to 5%.

Emollient and Skin Conditioning Agent

As an emollient, this compound helps to maintain the soft, smooth, and pliable appearance of the skin. It forms a non-greasy, protective film on the skin's surface that reduces water loss and provides a velvety after-feel. This action is attributed to its ability to interact with the lipid matrix of the stratum corneum, reinforcing the skin's natural barrier.

Experimental Protocol: Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)

The efficacy of this compound as an emollient can be quantified by measuring changes in skin hydration and transepidermal water loss (TEWL).

-

Objective: To assess the effect of a formulation containing this compound on skin barrier function.

-

Principle: Skin hydration is measured using a Corneometer®, which determines the electrical capacitance of the skin, a value correlated with its water content. TEWL is measured with a Tewameter®, which quantifies the flux of water vapor from the skin surface.

-

Methodology:

-

Subject Selection: A panel of healthy volunteers with normal to dry skin is recruited.

-

Test Areas: Define test areas on the volar forearm of each subject.

-

Baseline Measurement: Acclimatize subjects to a room with controlled temperature and humidity for at least 20 minutes. Measure baseline skin hydration and TEWL on all test areas.

-

Product Application: Apply a standardized amount of the test formulation (e.g., a cream with and without this compound) to the designated test areas. One area should be left untreated as a control.

-

Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.

-

Data Analysis: Compare the changes in skin hydration and TEWL from baseline for the treated and control areas. Statistical analysis is performed to determine the significance of the results.

-

Rheology Modifier and Texture Enhancer

This compound contributes to the viscosity and body of cosmetic formulations, enhancing their texture and spreadability. Its waxy nature provides structure to creams and lotions, resulting in a rich and luxurious feel.

Experimental Protocol: Rheological Measurements of Cosmetic Emulsions

The impact of this compound on the flow properties of a formulation can be characterized using a rheometer.

-

Objective: To determine the effect of this compound on the viscosity and flow behavior of a cosmetic emulsion.

-

Principle: A rheometer measures the response of a material to an applied force, providing data on its viscosity, elasticity, and plasticity.

-

Methodology:

-

Sample Preparation: Prepare cosmetic emulsions with varying concentrations of this compound.

-

Instrumentation: Use a rotational rheometer with a cone-plate or parallel-plate geometry.

-

Flow Curve Measurement: Subject the samples to a controlled shear rate ramp (e.g., from 0.1 to 100 s⁻¹) and measure the resulting shear stress. This provides a flow curve (viscosity vs. shear rate).

-

Oscillatory Measurement: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). These parameters provide insight into the emulsion's structure and stability.

-

Data Analysis: Analyze the flow curves to determine the viscosity and identify shear-thinning behavior. Analyze the oscillatory data to assess the viscoelastic properties of the emulsions.

-

Surfactant and Emulsion Stabilizer

This compound has surfactant properties, meaning it can reduce the surface tension between different phases, such as oil and water. This allows it to act as an emulsion stabilizer, preventing the separation of ingredients in a formulation.

Applications in Pharmaceuticals and Drug Delivery

The lipophilic nature of this compound makes it a person of interest for applications in pharmaceutical formulations, particularly in drug delivery systems.

Role as a Prodrug Moiety

This compound can be chemically linked to a parent drug molecule to form a prodrug. This modification can enhance the drug's lipophilicity, potentially improving its absorption and allowing for controlled or sustained release. A study on the antiretroviral drug dolutegravir demonstrated that its myristate and laurate prodrugs exhibited significantly lower aqueous solubility and higher lipophilicity, leading to a prolonged release profile from an in-situ implant formulation.

Experimental Protocol: Synthesis and Characterization of a this compound Prodrug

-

Objective: To synthesize a this compound prodrug of a parent drug and characterize its physicochemical properties.

-

Principle: The prodrug is synthesized by forming an ester linkage between a hydroxyl or other suitable functional group on the parent drug and the carboxyl group of lauric acid, with myristyl alcohol also involved in the final ester structure. The resulting prodrug is then purified and characterized.

-

Methodology:

-

Synthesis: The synthesis is typically carried out via an esterification reaction. This can be achieved through methods such as acid-catalyzed esterification or by using coupling agents. The reaction conditions (solvent, temperature, catalyst) are optimized for the specific drug.

-

Purification: The synthesized prodrug is purified using techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the prodrug are confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the ester functional group.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.

-

X-ray Powder Diffraction (XRPD): To analyze the solid-state properties.

-

-

Property Evaluation: Key physicochemical properties of the prodrug are measured, including:

-

Solubility: Determined in various solvents and buffers.

-

Partition Coefficient (LogP): To assess lipophilicity.

-

In Vitro Release: The release of the parent drug from the prodrug is studied in a suitable release medium over time.

-

-

| Property | Dolutegravir (DTG) | DTG-Laurate Prodrug | DTG-Myristate Prodrug | Reference |

| Melting Point (°C) | 191.1 | 163.7 | 140.7 | |

| Aqueous Solubility Fold Decrease | - | 18.2 - 115.9 | 124.5 - 1594.9 | |

| In Vitro Release (77 days) | 95.6% (in 35 days) | Not Reported | 60.1% |

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and personal care products. In vitro safety assessments are crucial for ensuring the safety of cosmetic ingredients while avoiding animal testing.

In Vitro Safety Assessment

Experimental Protocol: OECD Test Guideline 439 - In Vitro Skin Irritation

-

Objective: To assess the skin irritation potential of this compound.

-

Principle: This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis. The test substance is applied topically to the RhE tissue, and cell viability is measured to determine irritation potential.

-

Methodology:

-

Tissue Culture: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated model of the human epidermis.

-

Test Substance Application: this compound is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).

-

Incubation and Viability Assay: After exposure, the test substance is removed, and the tissues are incubated for a post-exposure period (e.g., 42 hours). Cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells.

-

Classification: If the cell viability is reduced to ≤ 50%, the substance is classified as an irritant.

-

Experimental Protocol: OECD Test Guideline 431 - In Vitro Skin Corrosion

-

Objective: To assess the skin corrosion potential of this compound.

-

Principle: Similar to the skin irritation test, this method uses an RhE model. However, the exposure times are typically shorter and more stringent to detect severe, irreversible skin damage.

-

Methodology:

-

Tissue Culture and Application: The procedure is similar to OECD TG 439, but with different exposure times (e.g., 3 minutes and 1 hour).

-

Viability Assessment: Cell viability is measured after the exposure and a post-incubation period.

-

Classification: A substance is identified as corrosive if it causes a significant decrease in cell viability below a defined threshold after specific exposure times.

-

Experimental Protocol: In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration at which this compound becomes toxic to skin cells.

-

Principle: Human skin cells (e.g., fibroblasts or keratinocytes) are cultured in vitro and exposed to various concentrations of the test substance. Cell viability is then measured to determine the IC50 (the concentration that causes 50% inhibition of cell growth).

-

Methodology:

-

Cell Culture: Human skin fibroblasts or keratinocytes are seeded in 96-well plates and allowed to attach and grow.

-

Test Substance Exposure: The cells are exposed to a range of concentrations of this compound for a specified period (e.g., 24 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or neutral red uptake (NRU) assay.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.

-

| Test | Result |

| Skin Irritation | Generally considered non-irritating |

| Skin Corrosion | Not expected to be corrosive |

| Cytotoxicity | Low cytotoxicity expected at typical use concentrations |

Signaling Pathway Interaction: Peroxisome Proliferator-Activated Receptors (PPARs)

While this compound itself is a relatively inert ester, it can be hydrolyzed by esterases present in the skin to release its constituent fatty acids: myristic acid and lauric acid. These fatty acids are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in regulating gene expression related to lipid metabolism, inflammation, and cellular differentiation in the skin.

The activation of PPARs by these fatty acids could lead to downstream effects that contribute to the skin-conditioning properties of this compound. For example, PPAR activation has been linked to the regulation of genes involved in maintaining the skin barrier function.

References

Myristyl Laurate: A Comprehensive Safety Guide for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl Laurate (CAS No. 22412-97-1), the ester of myristyl alcohol and lauric acid, is a fatty acid ester utilized in various laboratory and research applications, including in the formulation of drug delivery systems and as a component in cosmetic and pharmaceutical preparations.[1] This technical guide provides a comprehensive overview of the safety data for this compound, tailored for professionals handling this substance in a laboratory setting. The information is presented to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature. A summary of its key chemical and physical properties is provided below.

| Property | Value | Reference |

| Chemical Name | Tetradecyl dodecanoate | [2] |

| Synonyms | Lauric acid, tetradecyl ester; Myristyl dodecanoate | [2] |

| CAS Number | 22412-97-1 | [1] |

| Molecular Formula | C26H52O2 | [2] |

| Molecular Weight | 396.69 g/mol | |

| Physical State | Solid | |

| Purity | >99% | |

| Storage Temperature | Room temperature |

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. However, based on available safety data sheets, it is not classified as a hazardous substance. To provide a conservative assessment of its toxicological profile, data for the closely related compound, Myristyl Myristate, is presented below as a surrogate. It is important to note that while structurally similar, the toxicological properties may not be identical.

| Endpoint | Species | Route | Result | Classification | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 14,400 mg/kg | Not Classified as Acutely Toxic | |

| Acute Dermal Toxicity | Rabbit | Dermal | - | Not Expected to be Acutely Toxic | |

| Skin Irritation | Rabbit | Dermal | Minimal to mild irritation | Not Classified as a Skin Irritant | |

| Eye Irritation | Rabbit | Ocular | Minimal irritation | Not Classified as an Eye Irritant | |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | Not Classified as a Skin Sensitizer |

Note: The toxicological data presented above is for Myristyl Myristate and is used as a surrogate for this compound due to the lack of specific data for the latter.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.

-

GHS Hazard Pictograms: Not applicable.

-

Signal Word: Not applicable.

-

Hazard Statements: Not applicable.

-

Precautionary Statements: Not applicable.

While not classified as hazardous, minor irritation may occur in individuals who are susceptible.

Experimental Protocols

The toxicological data presented are typically generated using standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD 401 - historical)

The acute oral toxicity test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. A group of rodents is administered the test substance by gavage in graduated doses. Observations of effects and mortality are made over a 14-day period. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.

Acute Dermal Irritation (OECD 404)

This test assesses the potential of a substance to cause skin irritation. A small amount of the test substance is applied to a shaved patch of skin on a rabbit and covered with a gauze patch for a specified period, typically 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and a Primary Irritation Index is calculated.

Acute Eye Irritation (Draize Test)

The Draize eye irritation test evaluates the potential of a substance to cause irritation or damage to the eye. A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours). The severity of the lesions is scored to determine the irritation potential.

Skin Sensitization (Guinea Pig Maximization Test - OECD 406)

This test is used to determine if a substance can cause an allergic skin reaction (contact dermatitis). The test involves an induction phase, where the guinea pigs are exposed to the test substance with an adjuvant to enhance the immune response, followed by a challenge phase, where the substance is applied to a different area of the skin. The skin is then observed for signs of an allergic reaction, such as redness and swelling.

Handling and Storage

Prudent laboratory practices should be followed when handling this compound.

-

Handling: Avoid contact with eyes and skin. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place. Keep the container tightly closed.

Emergency Procedures

First Aid Measures

-

Inhalation: If fumes from heated product are inhaled, move the person to fresh air and seek medical attention if symptoms persist.

-

Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if a large amount is ingested or if symptoms occur.

Spill Response

In the event of a spill, follow the procedures outlined below.

First Aid Procedures by Exposure Route

The following diagram outlines the first aid procedures for different routes of exposure to this compound.

Conclusion

This compound is a substance with a low hazard profile, not classified as hazardous under GHS. However, adherence to standard laboratory safety protocols is essential to minimize any potential for minor irritation. This guide provides the necessary information for researchers, scientists, and drug development professionals to handle this compound safely and respond effectively in case of an emergency. As with any chemical, it is crucial to review the specific Safety Data Sheet provided by the manufacturer before use.

References

Spectroscopic Analysis of Myristyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Myristyl Laurate (also known as Tetradecyl dodecanoate). The information presented herein is intended to support research, development, and quality control activities involving this long-chain wax ester. This compound is a key ingredient in various pharmaceutical and cosmetic formulations, making its thorough characterization essential.

Compound Identification

| Property | Value |

| Chemical Name | Tetradecyl dodecanoate |

| Synonyms | This compound, Lauric acid, tetradecyl ester |

| CAS Number | 22412-97-1 |

| Molecular Formula | C₂₆H₅₂O₂ |

| Molecular Weight | 396.69 g/mol |

| Chemical Structure | CH₃(CH₂)₁₀COO(CH₂)₁₃CH₃ |

Spectroscopic Data and Analysis

The following sections detail the expected spectroscopic data for this compound obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton environments within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the myristyl and laurate chains.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal methyl protons (-CH₃) of both chains |

| ~1.26 | Multiplet | Methylene protons (-(CH₂)n-) of the long aliphatic chains |

| ~1.62 | Quintet | Methylene protons β to the ester oxygen (-O-CH₂-CH₂ -) |

| ~2.28 | Triplet | Methylene protons α to the carbonyl group (-CH₂ -COO-) |

| ~4.05 | Triplet | Methylene protons attached to the ester oxygen (-O-CH₂ -) |

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14.1 | Terminal methyl carbons (-CH₃) |

| ~22.7 | Methylene carbons adjacent to the terminal methyl groups |

| ~25.1 | Methylene carbon β to the carbonyl group (-CH₂ -CH₂-COO-) |

| ~26.0 | Methylene carbon β to the ester oxygen (-O-CH₂-CH₂ -) |

| ~28.7 - 29.7 | Methylene carbons in the main aliphatic chains (-(CH₂)n-) |

| ~31.9 | Methylene carbon adjacent to the terminal methyl group in the longer chain |

| ~34.4 | Methylene carbon α to the carbonyl group (-CH₂ -COO-) |

| ~64.4 | Methylene carbon attached to the ester oxygen (-O-CH₂ -) |

| ~173.9 | Carbonyl carbon (-COO-) |

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 396 | Low | [M]⁺ (Molecular Ion) |

| 201 | High | [CH₃(CH₂)₁₀CO]⁺ (Lauryl acylium ion) |

| 196 | Moderate | [CH₃(CH₂)₁₃]⁺ (Myristyl carbocation) |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound.

Table 4: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2920 | C-H asymmetric stretching of methylene groups |

| ~2850 | C-H symmetric stretching of methylene groups |

| ~1740 | C=O stretching of the ester group |

| ~1465 | C-H bending (scissoring) of methylene groups |

| ~1170 | C-O stretching of the ester group |

| ~720 | C-H rocking of long methylene chains |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 s

-

Pulse angle: 30-45°

-

Spectral width: 0-10 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0-200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as hexane or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 280-300 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

-

Data Analysis: The spectrum is typically presented in terms of transmittance or absorbance. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the observed spectral features and the molecular structure.

General workflow for the spectroscopic analysis of this compound.

Correlation of this compound's structure with its spectroscopic features.

Myristyl Laurate as a Surfactant in Scientific Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Myristyl Laurate (also known as tetradecyl dodecanoate), a non-ionic surfactant with significant potential in various scientific research applications, particularly in drug delivery and formulation science. Due to its amphiphilic nature, arising from its ester structure composed of myristyl alcohol and lauric acid, this compound exhibits surface-active properties that make it a valuable excipient.[1] This document details its physicochemical properties, outlines key experimental protocols for its application, and visualizes fundamental processes involving this compound.

Data Presentation: Physicochemical Properties of this compound

The HLB value of a fatty acid ester of a polyhydric alcohol can be estimated using the formula: HLB = 20 * (1 - S/A), where S is the saponification value of the ester and A is the acid number of the fatty acid.[3] For this compound, theoretical calculations provide an estimated HLB value. It is important to note that the required HLB for Myristyl Myristate, a closely related compound, is approximately 7.52, suggesting that this compound would also fall in the range suitable for creating water-in-oil emulsions or acting as a co-emulsifier in oil-in-water systems.[4]

| Property | Value | Source |

| Chemical Name | Tetradecyl dodecanoate | |

| Synonyms | This compound, Lauric acid tetradecyl ester | |

| CAS Number | 22412-97-1 | |

| Molecular Formula | C26H52O2 | |

| Molecular Weight | 396.69 g/mol | |

| Physical State | Solid | |

| Boiling Point | 438.7°C at 760 mmHg | |

| Density | 0.86 g/cm³ | |

| Water Solubility | 0.35 ng/L at 25°C | |

| Calculated HLB | ~8 | Theoretical Calculation |

| Purity | >99% (research grade) |

Experimental Protocols

Synthesis of this compound (Tetradecyl Dodecanoate)

This compound is synthesized via an esterification reaction between myristyl alcohol (1-tetradecanol) and lauric acid (dodecanoic acid). This reaction can be catalyzed by an acid or an enzyme.

Materials:

-

Myristyl alcohol (1-tetradecanol)

-

Lauric acid (dodecanoic acid)

-

Acid catalyst (e.g., sulfuric acid) or immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., toluene, optional, for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Heating mantle with magnetic stirrer

Methodology (Acid-Catalyzed Esterification):

-

In a round-bottom flask, dissolve equimolar amounts of myristyl alcohol and lauric acid in a suitable organic solvent like toluene.

-

Add a catalytic amount of sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization if necessary.

Preparation of a Nanoemulsion using this compound

Given its lipophilic nature, this compound can serve as the oil phase in oil-in-water (o/w) nanoemulsions. This protocol describes a high-pressure homogenization method, a common technique for producing nanoemulsions.

Materials:

-

This compound (Oil Phase)

-

Hydrophilic surfactant (e.g., Tween 80, Polysorbate 80)

-

Co-surfactant (e.g., Transcutol P, Propylene Glycol)

-

Purified water (Aqueous Phase)

-

High-pressure homogenizer

-

Magnetic stirrer and hot plate

Methodology:

-

Preparation of the Oil Phase: Melt the this compound by heating it to slightly above its melting point. If a lipophilic drug is to be incorporated, dissolve it in the molten this compound.

-

Preparation of the Aqueous Phase: In a separate beaker, dissolve the hydrophilic surfactant and co-surfactant in purified water.

-

Formation of the Coarse Emulsion: While stirring the aqueous phase vigorously with a magnetic stirrer, slowly add the molten oil phase. Continue stirring for 15-30 minutes to form a coarse emulsion.

-

High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The number of passes and the homogenization pressure should be optimized to achieve the desired droplet size and polydispersity index. Typically, 5-10 passes at pressures ranging from 10,000 to 20,000 psi are used.

-

Cooling and Characterization: Cool the resulting nanoemulsion to room temperature. Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and physical stability.

In Vitro Skin Permeation Study to Evaluate this compound as a Penetration Enhancer

Fatty acid esters are known to act as skin penetration enhancers by disrupting the lipid organization in the stratum corneum. This protocol outlines an in vitro experiment using Franz diffusion cells to quantify the effect of this compound on the permeation of a model drug.

Materials:

-

Franz diffusion cells

-

Excised human or animal skin (e.g., rat, porcine)

-

Model drug (e.g., a non-steroidal anti-inflammatory drug or a steroid)

-

This compound

-

Vehicle for the formulation (e.g., propylene glycol)

-

Phosphate buffered saline (PBS, pH 7.4) as the receptor medium

-

High-performance liquid chromatography (HPLC) system for drug quantification

-

Water bath with stirrer

Methodology:

-

Skin Preparation: Excise the skin and remove any subcutaneous fat. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

Formulation Preparation: Prepare two formulations: a control formulation of the model drug in the vehicle, and a test formulation containing the model drug and this compound (e.g., 1-5% w/v) in the same vehicle.

-

Franz Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment. Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Equilibrate the cells in a water bath at 32°C to maintain skin surface temperature.

-

Dosing: Apply a finite dose of the control or test formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed PBS.

-

Sample Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the Jss of the test formulation by the Jss of the control formulation.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in or modulates specific cellular signaling pathways. Its primary role in a biological context, particularly in drug delivery, is as a formulation excipient that can influence the physical properties of a drug product and its interaction with biological barriers like the skin. As a penetration enhancer, its mechanism is believed to be the disruption of the stratum corneum's lipid barrier, a physical rather than a signaling-mediated process. Future research may uncover more complex interactions, but at present, its function is understood at the physicochemical level.

References

- 1. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoemulsion preparation [protocols.io]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

Methodological & Application

Application Notes: Myristyl Laurate in Nanoparticle Drug Delivery Systems

Myristyl laurate, the ester of myristyl alcohol and lauric acid, is a lipid compound with properties that make it a promising, though not yet extensively documented, candidate for nanoparticle-based drug delivery systems.[1] Its primary role in such systems would be as a core lipid matrix component, particularly in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[2][3] These platforms are designed to enhance the therapeutic efficacy of drugs by improving solubility, stability, and bioavailability.[4][5]

1. Role as a Solid Lipid Matrix in SLNs and NLCs

Solid Lipid Nanoparticles (SLNs) are colloidal carriers where the liquid lipid (oil) of a conventional emulsion is replaced by a solid lipid. NLCs are a second-generation system that improves upon SLNs by incorporating a blend of solid and liquid lipids, creating a less-ordered crystalline structure. This imperfect matrix enhances drug loading capacity and minimizes drug expulsion during storage.

This compound can serve as the solid lipid component in these nanoparticles. Its functions include:

-

Encapsulation of Lipophilic Drugs: Its lipid nature makes it an excellent vehicle for solubilizing and encapsulating poorly water-soluble (lipophilic) drugs, which represent a significant portion of new chemical entities in drug development.

-

Controlled Drug Release: The solid lipid matrix protects the encapsulated drug from chemical degradation and allows for a sustained or controlled release profile, which can reduce dosing frequency and improve patient compliance.

-

Biocompatibility: Composed of physiological and biodegradable lipids, this compound-based nanoparticles are expected to exhibit low toxicity and high biocompatibility.

2. Applications in Drug Delivery

While specific research on this compound is emerging, its properties suggest applicability in various routes of administration, drawing parallels from similar lipid-based systems.

-

Topical and Dermal Delivery: this compound is used in cosmetics as an emollient and viscosity enhancer. In nanoparticle formulations, it can improve skin hydration and form an occlusive film, enhancing the penetration of active ingredients through the stratum corneum. This makes it suitable for treating skin disorders by delivering drugs directly to the affected site, minimizing systemic side effects.

-

Oral Drug Delivery: For oral administration, lipid nanoparticles can protect sensitive drug molecules from the harsh acidic and enzymatic environment of the gastrointestinal tract. They can also enhance absorption through lymphatic pathways, bypassing the first-pass metabolism in the liver, which often reduces the bioavailability of many drugs.

-

Parenteral and Targeted Delivery: Surface-modified this compound nanoparticles could be developed for intravenous administration, enabling targeted delivery to specific tissues or cells, such as tumors. Functionalization of the nanoparticle surface can help evade the immune system and increase circulation time.

3. Advantages Over Other Carrier Systems

Compared to other nanocarriers like polymeric nanoparticles or liposomes, this compound-based NLCs and SLNs offer distinct advantages:

-

Enhanced Stability: The solid core provides better physical stability and protects labile drugs more effectively than the aqueous core of liposomes.

-

High Drug Loading: NLCs, in particular, offer a higher drug loading capacity compared to first-generation SLNs.

-

Ease of Scale-Up: The production methods for lipid nanoparticles, such as high-pressure homogenization, are well-established and can be scaled up for industrial manufacturing.

While direct studies are limited, the physicochemical properties of this compound strongly support its potential as a key excipient in the development of next-generation nanoparticle drug delivery systems.

Quantitative Data

The following tables summarize representative quantitative data from studies on nanoparticles formulated with structurally similar lipids, such as myristyl myristate, which serve as a proxy for the expected performance of this compound-based systems.

Table 1: Physicochemical Properties of Representative Myristyl Myristate Solid Lipid Nanoparticles (SLNs)

| Parameter | Value | Reference |

|---|---|---|

| Mean Diameter | 118 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Zeta Potential | -4.0 mV |

| Physical Stability | No significant changes at 4°C for 3 months | |

Table 2: In Vitro Biocompatibility of Representative Myristyl Myristate SLNs on Human Lymphocytes (MTT Assay)

| Concentration (µg/mL) | Cell Viability after 24h (%) | Cell Viability after 48h (%) | Reference |

|---|---|---|---|

| 18.75 | > 90% | Not specified | |

| 37.50 | > 90% | Not specified | |

| 75.00 | > 90% | Not specified | |

| 150.00 | > 90% | Decreased |

| 300.00 | > 90% | Decreased | |

Experimental Protocols

Here are detailed protocols for the formulation, characterization, and evaluation of this compound-based nanoparticles.

Protocol 1: Formulation of this compound Nanoparticles by High-Pressure Homogenization (HPH)

This protocol describes the hot homogenization technique, a widely used method for producing SLNs and NLCs.

Materials:

-

This compound (Solid Lipid)

-

Liquid Lipid (e.g., Oleic Acid, for NLCs)

-

Active Pharmaceutical Ingredient (API), lipophilic

-

Surfactant (e.g., Polysorbate 80 / Tween 80)

-

Purified Water

Procedure:

-

Preparation of Lipid Phase:

-

Weigh the required amounts of this compound and the liquid lipid (for NLCs).

-

Heat the lipid mixture to 5-10°C above the melting point of this compound until a clear, homogenous molten liquid is formed.

-

Add the pre-weighed lipophilic API to the molten lipid phase and stir until completely dissolved.

-

-

Preparation of Aqueous Phase:

-

Dissolve the surfactant (e.g., 0.5% - 5% w/w) in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Pre-Emulsification:

-

Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.

-

Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.

-

-

Cooling and Nanoparticle Formation:

-